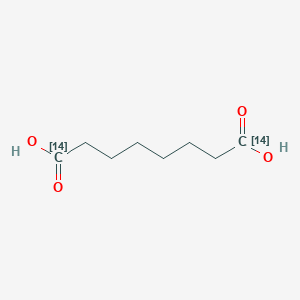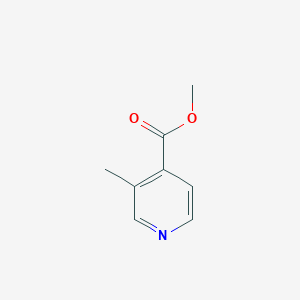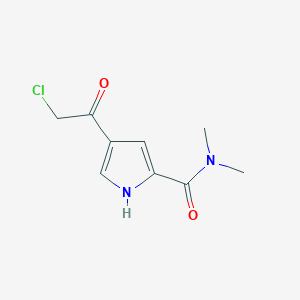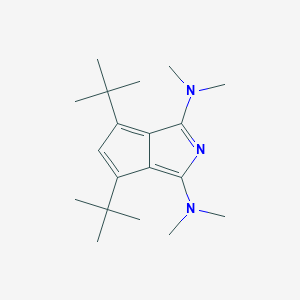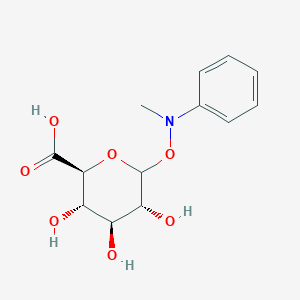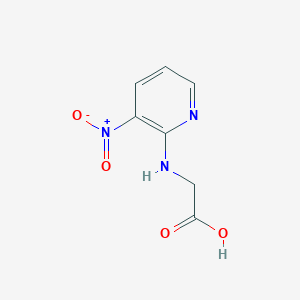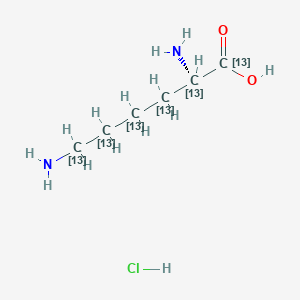
L-Lysine-13C6 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine-13C6 hydrochloride is a stable isotope labeled compound that is widely used in scientific research. It is a derivative of L-lysine, which is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes in the body. This compound is synthesized using a specific method and has several applications in scientific research.
Mécanisme D'action
L-Lysine-13C6 hydrochloride is incorporated into proteins during protein synthesis. The compound acts as a tracer molecule, allowing researchers to track the movement of proteins in cells. The incorporation of this compound does not affect the structure or function of the proteins, making it an ideal tracer molecule for scientific research.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on living organisms. The compound is stable and does not react with other molecules in the cell. Its only function is to act as a tracer molecule, allowing researchers to study protein synthesis and metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using L-Lysine-13C6 hydrochloride in lab experiments are its stability, purity, and specificity. The compound is stable and does not degrade over time, ensuring the accuracy of the results. It is also highly specific, allowing researchers to track the movement of proteins in cells accurately.
The limitations of using this compound in lab experiments are its cost and availability. The compound is expensive to synthesize, and its availability may be limited, making it challenging to use in large-scale experiments.
Orientations Futures
There are several future directions for the use of L-Lysine-13C6 hydrochloride in scientific research. One potential application is in the study of protein-protein interactions. The compound could be used to study the binding of proteins to each other, providing insights into the mechanisms of protein function. Another potential application is in the study of protein turnover in disease states. The compound could be used to study the turnover rates of proteins in cancer cells, providing insights into the mechanisms of cancer progression.
Conclusion:
This compound is a stable isotope labeled compound that is widely used in scientific research. Its synthesis method ensures its purity and stability, making it suitable for use as a tracer molecule. The compound has several applications in scientific research, including the study of metabolic pathways and protein synthesis. While there are limitations to its use, there are several future directions for the use of this compound in scientific research.
Méthodes De Synthèse
L-Lysine-13C6 hydrochloride is synthesized by reacting 13C6-labeled sodium carbonate with L-lysine in the presence of hydrochloric acid. The reaction results in the formation of this compound, which is then purified and dried. This synthesis method ensures the purity and stability of the compound, making it suitable for use in scientific research.
Applications De Recherche Scientifique
L-Lysine-13C6 hydrochloride is widely used in scientific research as a tracer molecule. It is used to study metabolic pathways and protein synthesis in living organisms. The compound is added to the cell culture media, and its incorporation into proteins is monitored using mass spectrometry. This technique allows researchers to study the turnover and synthesis rates of proteins in cells.
Propriétés
Numéro CAS |
117614-94-5 |
|---|---|
Formule moléculaire |
C6H15ClN2O2 |
Poids moléculaire |
188.6 g/mol |
Nom IUPAC |
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
Clé InChI |
BVHLGVCQOALMSV-BOBMYJBMSA-N |
SMILES isomérique |
[13CH2]([13CH2][13CH2]N)[13CH2][13C@@H]([13C](=O)O)N.Cl |
SMILES |
C(CCN)CC(C(=O)O)N.Cl |
SMILES canonique |
C(CCN)CC(C(=O)O)N.Cl |
Synonymes |
L-LYSINE-13C6 HCL 98 ATOM% 13C 95% CHE& |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
